molecular formula C7H4F3N3O B1446224 8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one CAS No. 1020039-20-6

8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

Cat. No.: B1446224
CAS No.: 1020039-20-6
M. Wt: 203.12 g/mol
InChI Key: QYVFXIHPROLKJG-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a trifluoromethyl group at the 8-position

Properties

IUPAC Name

8-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-2-1-3-13-5(4)11-12-6(13)14/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVFXIHPROLKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one typically involves the reaction of triazolo pyridinium tetrafluoroborates with rhodium or palladium complexes under mild basic conditions. For example, the reaction with [RhCl(COD)]2 and [PdCl(allyl)]2 in the presence of triethylamine (Et3N) and tetrahydrofuran (THF) at room temperature yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolo-pyridine compounds.

Scientific Research Applications

8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one involves its interaction with molecular targets such as kinases. For instance, it inhibits c-Met kinase by binding to its active site, thereby blocking the kinase’s activity and leading to anti-tumor effects . The compound’s trifluoromethyl group and triazolo-pyridine core are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is unique due to its trifluoromethyl group, which imparts distinct chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry for developing kinase inhibitors.

Biological Activity

The compound 8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F3N5OC_7H_4F_3N_5O with a molecular weight of approximately 229.13 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity.

PropertyValue
Molecular FormulaC7H4F3N5O
Molecular Weight229.13 g/mol
Functional GroupsTriazole, Pyridine
LogPIndicates lipophilicity

Biological Activity

Research indicates that compounds containing the triazolo-pyridine scaffold exhibit a variety of biological activities:

  • Antimicrobial Activity : Several derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some studies suggest that triazolo-pyridines can inhibit tumor growth by interfering with specific cellular pathways.
  • Neuroprotective Effects : Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress.

The biological effects are often attributed to the ability of the triazole ring to coordinate with metal ions in enzymes or receptors. For example, in one study, docking simulations indicated that the compound could bind effectively to heme-containing enzymes, which play crucial roles in various metabolic pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds to identify key structural features that enhance biological activity. For instance:

  • Trifluoromethyl Group : Increases lipophilicity and receptor binding affinity.
  • Substituents on the Pyridine Ring : Varying these can significantly alter the compound's interaction with biological targets.
Compound NameStructural FeaturesBiological Activity
7-Chloro-[1,2,4]triazolo[4,3-a]pyridineLacks ethyl and trifluoromethyl groupsAntimicrobial
8-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridineLacks chloro and ethyl groupsNeurological effects
7-Ethyl-[1,2,4]triazolo[4,3-a]pyridineLacks chloro and trifluoromethyl groupsPotentially neuroactive

Case Studies

  • Inhibition of IDO1 : A study published in ChemMedChem demonstrated that derivatives of triazolo-pyridines could act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and cancer progression. The binding interactions were analyzed using molecular docking techniques .
  • Antimicrobial Testing : Another research effort evaluated various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising inhibitory concentrations that suggest potential therapeutic applications in infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
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8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

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